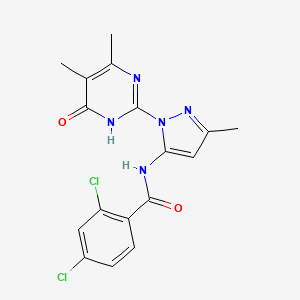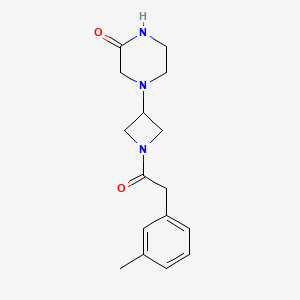![molecular formula C16H17N5O3 B2506509 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide CAS No. 899742-91-7](/img/structure/B2506509.png)
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which is a structure of interest in medicinal chemistry due to its potential biological activities. The pyrazolo[3,4-d]pyrimidin-4-one nucleus has been explored for its ability to inhibit adenosine deaminase (ADA), with some derivatives showing significant inhibitory activity . This compound, with its specific substitutions, may have unique properties that could be of interest for further pharmacological studies.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multi-step reactions starting from various building blocks. For instance, 2-chloro-N-phenylacetamide has been used as a doubly electrophilic building block for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products . Similarly, the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates followed by condensation with formamide . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring. The substitution patterns on this core structure are critical for the biological activity of these compounds. For example, the 2-arylalkyl derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have shown excellent ADA inhibitory activity . The molecular structure of the compound of interest would likely include similar features that could be important for its biological activity.
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidin-4-one ring system can undergo various chemical reactions. For instance, rearrangements of 2-amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide have been observed, leading to different products depending on the reaction conditions . These types of reactions could be relevant for the compound , as they might affect its stability or its ability to interact with biological targets.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been characterized using analytical and spectral studies, as well as single crystal X-ray data . These techniques could be employed to determine the properties of the compound, such as solubility, melting point, and stability, which are important for its handling and potential use as a pharmacological agent.
Aplicaciones Científicas De Investigación
Anticancer Activity
- Research has explored the synthesis of various derivatives related to the pyrazolo[3,4-d]pyrimidin-5-yl moiety, aiming to discover new anticancer agents. One study described the synthesis of compounds tested on 60 cancer cell lines, with one compound showing significant growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Activities
- Another aspect of research focuses on the antimicrobial and antifungal properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Studies have synthesized novel compounds that were evaluated for their antimicrobial activity, contributing to the search for new treatments against microbial infections (Bondock et al., 2008).
Synthesis and Characterization
- The synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been detailed, showcasing the versatility of this chemical structure for creating diverse compounds with potential biological activity (Rahmouni et al., 2014).
Neurodegenerative Disease Research
- Pyrazolo[3,4-d]pyrimidin derivatives have also been investigated for their utility in imaging studies related to neurodegenerative diseases. Compounds synthesized for this purpose have shown high in vitro affinity and selectivity, making them candidates for imaging peripheral benzodiazepine receptors, which play a role in neuroinflammation (Fookes et al., 2008).
Anti-inflammatory, Analgesic, and Antipyretic Activities
- The development of new chemical entities with potential anti-inflammatory, analgesic, and antipyretic agents is another area of research. Pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for these properties, showing promising results in pharmacological studies (Antre et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds such as pyrrolo[3,2-d]pyrimidines have been found to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a critical pathway for DNA and RNA synthesis in cells .
Mode of Action
This inhibition could disrupt the purine salvage pathway, affecting the synthesis of DNA and RNA in cells .
Biochemical Pathways
The compound likely affects the purine salvage pathway by inhibiting the activity of PNP . This pathway is responsible for the recycling of purines from degraded DNA and RNA, providing the necessary purines for new DNA and RNA synthesis. Disruption of this pathway can lead to a decrease in purine availability, affecting cell growth and proliferation .
Result of Action
Based on the potential inhibition of pnp and disruption of the purine salvage pathway, it can be hypothesized that the compound may lead to a decrease in cell growth and proliferation .
Propiedades
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19(12-5-3-2-4-6-12)14(23)10-20-11-17-15-13(16(20)24)9-18-21(15)7-8-22/h2-6,9,11,22H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZQXUFTOYFJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

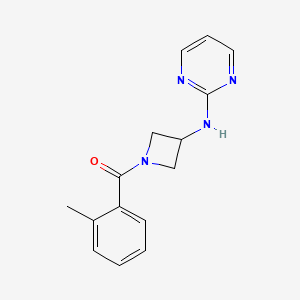
![2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2506427.png)
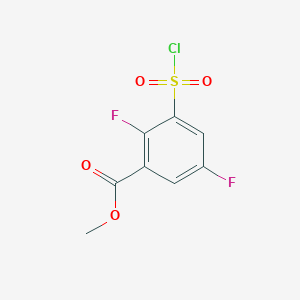
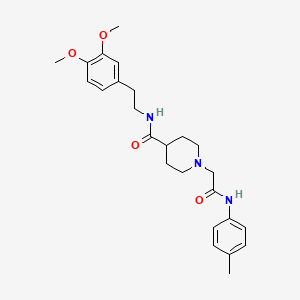
![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2506436.png)
![N-(3,5-dimethoxybenzyl)-4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzamide](/img/structure/B2506440.png)
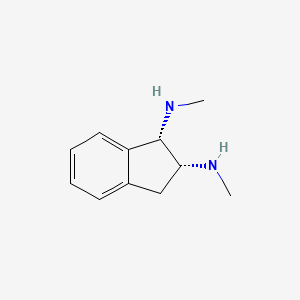

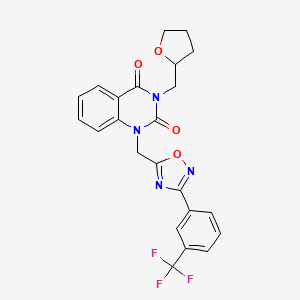
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)
![5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2506447.png)
